3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol
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Overview
Description
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is a chemical compound with the molecular formula C6H13F2NO and a molecular weight of 153.17 g/mol . This compound is characterized by the presence of a difluoroethyl group, a methyl group, and an amino group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol typically involves the reaction of 3-chloropropanol with 2,2-difluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethylamino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-((2,2-Difluoroethyl)(ethyl)amino)propan-1-ol
- 3-((2,2-Difluoroethyl)(methyl)amino)butan-1-ol
- 3-((2,2-Difluoroethyl)(methyl)amino)pentan-1-ol
Uniqueness
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is unique due to the presence of the difluoroethyl group, which imparts specific chemical properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it a valuable compound in various research and industrial applications .
Biological Activity
3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a difluoroethyl group attached to a propanol backbone, which contributes to its unique biological profiles. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them valuable in pharmaceutical applications.
Research indicates that this compound interacts with specific molecular targets within biological systems. These interactions may modulate signaling pathways associated with various physiological responses.
- Receptor Modulation : The compound has been suggested to act as a selective modulator of certain receptor types, impacting gene expression related to cell proliferation and apoptosis.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antitumor Activity
One significant area of research is the compound's antitumor activity. Studies have shown that derivatives containing difluoromethyl groups often exhibit enhanced anticancer properties due to their ability to interfere with tumor growth and survival mechanisms.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another promising aspect of this compound is its potential neuroprotective effects. Research has indicated that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to untreated controls .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicity studies have assessed both acute and chronic exposure effects.
Study Type | Dose Range (mg/kg) | Observations |
---|---|---|
Acute Toxicity (Single Dose) | 0, 10, 100 | No significant adverse effects noted |
Chronic Toxicity (28 Days) | 0, 10, 30, 100 | Mild hepatotoxicity at higher doses |
Reproductive Toxicity | Various | No teratogenic effects observed |
Properties
IUPAC Name |
3-[2,2-difluoroethyl(methyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c1-9(3-2-4-10)5-6(7)8/h6,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCXUBTYIPPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601187-63-6 |
Source
|
Record name | 3-((2,2-difluoroethyl)(methyl)amino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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